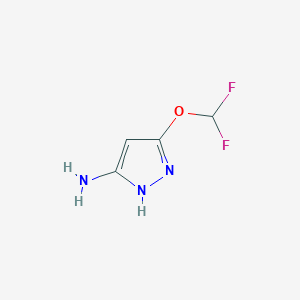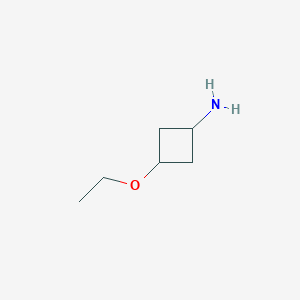
2-Chloro-6-iodo-4-(trifluoromethyl)aniline
Descripción general
Descripción
2-Chloro-6-iodo-4-(trifluoromethyl)aniline, also commonly referred to as CIAT, is a chemical compound first synthesized in the late 1940s. It is an aromatic compound and an organoiodine compound, with a molecular formula of C7H5ClIF3N. CIAT has a wide range of uses in scientific research and is used in a variety of lab experiments.
Aplicaciones Científicas De Investigación
Halogen Shuffling and Electrophilic Substitutions
2-Chloro-6-iodo-4-(trifluoromethyl)aniline is a pivotal intermediate in halogen shuffling, especially in pyridines. It demonstrates the capacity for site-selective electrophilic substitutions, making it a valuable component in the synthesis of complex organic molecules. Mongin et al. (1998) highlighted its role in transformations involving halogen/metal exchange and electrophilic trapping, which are crucial for the development of new compounds and materials (Mongin, Tognini, Cottet, & Schlosser, 1998).
Vibrational Analysis and Nonlinear Optical Materials
The compound also has applications in the field of material sciences, particularly in the development of potentially useful nonlinear optical (NLO) materials. Revathi et al. (2017) conducted a combined experimental and theoretical vibrational analysis of similar compounds, providing insights into the substituent effects on vibrational spectra and electronic properties. Such studies are instrumental in the design of materials with specific electronic and optical characteristics, which are essential for applications in photonics and telecommunications (Revathi, Balachandran, Raja, Anitha, & Kavimani, 2017).
Synthesis of Novel Pesticides
Another significant application is in the synthesis of novel pesticides, where 2-Chloro-6-iodo-4-(trifluoromethyl)aniline serves as a key intermediate. Liu An-chan (2015) described its role in the synthetic process of bistrifluron, a potent growth-retarding agent against pests. This highlights its importance in the agricultural sector, where the development of new pesticides can contribute to enhanced crop protection and food security (Liu An-chan, 2015).
Analytical Applications
In analytical chemistry, derivatives of 2-Chloro-6-iodo-4-(trifluoromethyl)aniline find applications as electrophilic coupling reagents for the spectrophotometric determination of residual chlorine in water samples. Al-Okab and Syed (2008) developed methods using related compounds for sensitive and rapid detection of residual chlorine, emphasizing the compound's utility in environmental monitoring and public health (Al-Okab & Syed, 2008).
Mecanismo De Acción
Target of Action
Compounds with a -cf3 group have been known to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It is known that molecules with a -cf3 group can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein, thereby enhancing their inhibitory action on the target enzyme .
Biochemical Pathways
Given its potential inhibitory action on reverse transcriptase, it may impact the replication of retroviruses .
Result of Action
Based on its potential inhibitory action on reverse transcriptase, it may prevent the replication of retroviruses .
Propiedades
IUPAC Name |
2-chloro-6-iodo-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3IN/c8-4-1-3(7(9,10)11)2-5(12)6(4)13/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTGNIQJWWFHGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)I)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801249936 | |
| Record name | 2-Chloro-6-iodo-4-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801249936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-iodo-4-(trifluoromethyl)aniline | |
CAS RN |
1065102-88-6 | |
| Record name | 2-Chloro-6-iodo-4-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065102-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-iodo-4-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801249936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine](/img/structure/B1396147.png)




![3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1396156.png)
![1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1396157.png)
![1-[(2R)-pyrrolidin-2-yl]ethanol](/img/structure/B1396158.png)